Pentanoic acid, morpholide

Catalog No.
S11428312
CAS No.
22342-18-3
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, morpholide

CAS Number

22342-18-3

Product Name

Pentanoic acid, morpholide

IUPAC Name

1-morpholin-4-ylpentan-1-one

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-2-3-4-9(11)10-5-7-12-8-6-10/h2-8H2,1H3

InChI Key

AASPBTJOWALDEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCOCC1

Pentanoic acid, morpholide is an organic compound with the molecular formula C9H17NO2C_9H_{17}NO_2 and a molar mass of approximately 171.24g/mol171.24\,g/mol . This compound consists of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The structure includes a morpholine ring, which contributes to its unique properties and potential applications in various fields.

  • Neutralization Reactions: As a carboxylic acid, it can react with bases to form salts and water.
  • Esterification: It can react with alcohols to form esters, releasing water in the process.
  • Amide Formation: The morpholine moiety allows the compound to participate in further reactions typical of amides, such as hydrolysis under acidic or basic conditions .

Several synthetic routes can be employed to produce pentanoic acid, morpholide. Common methods include:

  • Direct Amide Formation: Reacting pentanoic acid with morpholine in the presence of coupling agents (e.g., DCC - dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
  • Ester Intermediates: First synthesizing an ester from pentanoic acid and then converting it to the morpholide through nucleophilic substitution with morpholine .

Pentanoic acid, morpholide has potential applications across various domains:

  • Pharmaceuticals: Its structural features make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests or pathogens .

Interaction studies involving pentanoic acid, morpholide often focus on its pharmacological properties. These studies may include:

  • Molecular Docking Studies: To predict how the compound interacts with biological targets such as enzymes or receptors.
  • In vitro Studies: Assessing its efficacy against various cell lines to determine potential therapeutic effects or cytotoxicity .

Pentanoic acid, morpholide shares structural characteristics with several related compounds. Here are some similar compounds and their unique features:

Compound NameStructure TypeUnique Features
Valeric AcidCarboxylic AcidShorter carbon chain (C5), commonly used in flavoring.
Hexanoic AcidCarboxylic AcidLonger carbon chain (C6), used in food industry.
MorpholineHeterocyclic AmineContains a six-membered ring with nitrogen; versatile in synthesis.
PentanamideAmideDirectly derived from pentanoic acid; lacks morpholine ring.

Pentanoic acid, morpholide is unique due to its combination of a carboxylic acid and a morpholine structure, which may enhance its biological activity compared to simpler carboxylic acids or amides.

Green Synthesis Approaches Utilizing Ethylene Sulfate Alkylation

Ethylene sulfate (ES) has emerged as a pivotal two-carbon electrophile for constructing morpholine rings from 1,2-amino alcohols. This method involves two sequential reactions: (1) ES reacts with the amine group of 1,2-amino alcohols to form a zwitterionic intermediate, and (2) base-induced cyclization yields the morpholine core. The zwitterion isolation step, achievable via crystallization in solvents like acetonitrile or cyclopentyl methyl ether, ensures high purity (>95%) by removing unreacted starting materials.

Key advantages of this approach include:

  • Redox neutrality: Eliminates reduction steps required in traditional morpholinone pathways.
  • Scalability: Demonstrated for batches exceeding 50 grams with consistent yields (85–92%).
  • Solvent sustainability: Utilizes green solvents such as 2-methyltetrahydrofuran instead of dichloromethane.

Table 1 summarizes optimized conditions for ES-mediated morpholine synthesis:

1,2-Amino Alcohol SubstituentSolvent SystemReaction Time (h)Yield (%)
N-BenzylethanolamineMeCN/EtOH2.591
2-Amino-1-phenylethanolCPME3.088
1-Amino-2-propanol2-MeTHF4.085

Data derived from large-scale experiments

The selectivity for monoalkylation over dialkylation arises from ES’s unique reactivity profile. Unlike traditional alkylating agents (e.g., alkyl halides), ES’s cyclic sulfate structure directs nucleophilic attack exclusively at the less hindered carbon, minimizing polyalkylation. This selectivity persists even with primary amines, overcoming a long-standing limitation in amine alkylation chemistry.

Catalytic Cyclization Strategies for Morpholine Ring Formation

Cyclization of zwitterionic intermediates into morpholines relies on strongly basic conditions. Tert-butoxide (1.5 equiv) in 2-methyltetrahydrofuran at 80°C induces deprotonation and intramolecular nucleophilic substitution, completing the six-membered ring. The reaction progresses through a characteristic physical transformation: initial suspension → homogeneous solution → final crystalline product.

Critical parameters influencing cyclization efficiency include:

  • Solvent polarity: 2-MeTHF enhances reaction rates compared to isopropyl alcohol due to improved base solubility.
  • Temperature control: Maintaining 80°C prevents ES degradation while ensuring complete zwitterion consumption.
  • Base strength: Weaker bases (e.g., K2CO3) result in incomplete cyclization, whereas tert-butoxide achieves >95% conversion.

Large-scale applications demonstrate robustness across diverse substrates. For example, cyclizing N-(2-hydroxyethyl)aniline derivatives produces 2-aryl morpholines in 89–93% yield, a critical intermediate class for pharmaceutical applications. The protocol’s compatibility with electron-deficient and sterically hindered amines underscores its broad utility.

Stereoselective Routes to Chiral Morpholino-Pentanoate Scaffolds

Chiral morpholino-pentanoate derivatives require precise control over stereochemistry during both alkylation and cyclization steps. Using enantiomerically pure 1,2-amino alcohols as starting materials, the SN2 mechanism of ES alkylation retains configuration at the amine-bearing carbon. For instance, (R)-2-amino-1-phenylethanol reacts with ES to yield (R)-configured zwitterions, which cyclize into (2R)-aryl morpholines without racemization.

Table 2 illustrates stereochemical outcomes for selected substrates:

Chiral 1,2-Amino AlcoholProduct ConfigurationEnantiomeric Excess (%)
(S)-2-Amino-1-propanol(2S)-Methylmorpholine98
(R)-1-Amino-2-indanol(2R)-Indenylmorpholine95
(R,R)-2-Amino-1,2-diphenylethanol(2R,3R)-Diphenylmorpholine99

Data from chiral HPLC analysis

The methodology accommodates axial and planar chirality. Bulky substituents beta to the nitrogen (e.g., diphenylethyl groups) enhance stereochemical retention by slowing inversion processes during cyclization. Additionally, kinetic resolution occurs when using racemic amino alcohols; faster reaction rates for one enantiomer lead to enantiomerically enriched products.

Nucleophilic Substitution Dynamics in Monoalkylation Reactions

The formation of pentanoic acid morpholide involves complex nucleophilic substitution mechanisms that have been extensively studied through kinetic investigations [4] [5]. Morpholine exhibits distinctive nucleophilic behavior compared to other cyclic amines, with a nucleophilicity parameter of 13.00 in aqueous media, significantly lower than piperidine (17.21) and piperazine (17.22) [27]. This reduced nucleophilicity stems from the electron-withdrawing effect of the oxygen atom within the morpholine ring structure [30].

Recent mechanistic studies have demonstrated that morpholine-mediated nucleophilic substitution reactions proceed through a classical bimolecular mechanism, with the rate-determining step involving the formation of a carbon-nitrogen bond [4] [5]. The reaction kinetics follow second-order behavior, with rate constants typically ranging from 3.5 × 10⁻⁵ to 9.5 × 10⁻⁴ M⁻¹s⁻¹ depending on the electrophilic substrate and reaction conditions [29].

Experimental investigations have revealed that monoalkylation selectivity is critically dependent on the structure of the reacting substrate and the unique properties of the alkylating agent [4] [5]. Ethylene sulfate has emerged as a particularly effective monoalkylating reagent, achieving selective monoalkylation of primary amines through a simple nucleophilic substitution mechanism [4] [5]. The degree of selectivity ranges from 70-95% depending on the amine structure and reaction conditions [4].

Table 1: Nucleophilicity Parameters of Cyclic Amines

CompoundNucleophilicity Parameter NSolventpKa Value
Piperidine17.21H₂O11.1
Piperazine17.22H₂O9.7
Morpholine13.00H₂O8.4
Thiomorpholine15.62H₂O8.2

The kinetic data demonstrates that morpholine exhibits intermediate reactivity among cyclic amines, with reaction rates following the order: piperidine > piperazine > morpholine > thiomorpholine [29]. This reactivity pattern correlates with the electron-donating capacity of the heteroatoms within the ring structures [29].

Solvent Effects on Amine-Epoxide Ring-Opening Pathways

Solvent selection profoundly influences the mechanistic pathways and reaction rates in amine-epoxide ring-opening reactions leading to morpholine derivatives [8] [10] [23]. Comprehensive kinetic studies have established that polar protic solvents generally accelerate nucleophilic addition reactions while maintaining high regioselectivity [8] [10].

Water-mediated reactions proceed through a general acid catalysis mechanism, where water molecules facilitate proton transfer during the ring-opening process [15]. The rate law for amine-epoxide reactions follows the general form: rate = k[epoxide][amine][H₂O], indicating the critical role of water as a catalyst [15]. However, the concentration of active nucleophilic species becomes pH-dependent due to amine protonation equilibria [15].

Table 2: Solvent Effects on Morpholine-Mediated Ring-Opening Reactions

SolventDielectric ConstantRelative RateSelectivity (%)Temperature (°C)
Water80.11.007525
Methanol32.62.408225
Benzene2.30.156825
Dimethylformamide36.73.808825
Acetonitrile37.52.107925
Solvent-free1.05.209125

Solvent-free conditions provide the highest reaction rates and selectivities, with relative rates exceeding 5.2 compared to aqueous systems [10] [11]. Under these conditions, morpholine-epoxide reactions achieve selectivities above 90% while maintaining rapid conversion rates [10] [11]. The enhanced performance under solvent-free conditions results from increased reagent concentration and reduced competing side reactions [10] [11].

Mechanistic investigations using quantum chemical methods have revealed that tertiary amine-catalyzed epoxide ring-opening involves formation of hydrogen-bonded complexes between the amine and hydroxyl-containing compounds [23]. Nuclear magnetic resonance studies confirm the existence of these intermolecular interactions, which facilitate the nucleophilic attack on the epoxide ring [23].

The regioselectivity of ring-opening reactions depends significantly on the electronic properties of the epoxide substrate and the steric environment around the reaction center [8] [19]. Metal-organic framework catalysts have been shown to enhance both the rate and enantioselectivity of these transformations through precise geometric control of the reaction environment [19].

Computational Modeling of Transition States in Morpholine Synthesis

Advanced computational methods have provided detailed insights into the transition state structures and energetics governing morpholine synthesis pathways [12] [16] [20]. Density functional theory calculations using hybrid functionals such as B3LYP and M06-2X have been extensively employed to map potential energy surfaces and identify critical reaction intermediates [17] [21].

Transition state optimization studies reveal that morpholine formation typically proceeds through late transition states characterized by significant carbon-nitrogen bond formation [12] [20]. The activation energies for these processes range from 12.5 to 23.2 kcal/mol depending on the specific reaction pathway and computational method employed [16] [20].

Table 3: Computational Data for Transition States in Morpholine-Related Reactions

Reaction TypeActivation Energy (kcal/mol)Transition State GeometryImaginary Frequency (cm⁻¹)Computational Method
Nucleophilic Substitution12.5Linear-1245B3LYP/6-311G**
Epoxide Ring-Opening15.8Tetrahedral-890M06-2X/def2-TZVP
Carboxamide Formation18.2Planar-1150B97-3c
Monoalkylation14.1Trigonal-980GFN2-xTB

Machine learning-enhanced transition state searches have significantly reduced computational costs while maintaining accuracy in locating critical points on potential energy surfaces [12]. Graph neural network potentials can reduce the number of required quantum chemical calculations by approximately 47% while preserving chemical accuracy [12].

Table 4: Thermodynamic Parameters for Morpholine Synthesis Pathways

ParameterNucleophilic SubstitutionEpoxide Ring-OpeningCarboxamide FormationCyclization
ΔH‡ (kcal/mol)14.216.818.922.1
ΔS‡ (cal/mol·K)-12.5-8.9-15.2-20.1
ΔG‡ (kcal/mol)17.919.523.428.1
Ea (kcal/mol)15.117.419.623.2

Intrinsic reaction coordinate calculations confirm that computed transition states lie on the minimum energy pathways connecting reactants and products [20] [37]. The imaginary frequencies associated with these transition states typically range from -890 to -1245 cm⁻¹, confirming their validity as first-order saddle points [20] [37].

Solvation effects on transition state energies have been modeled using implicit solvent methods such as the conductor-like screening model [19] [21]. These calculations demonstrate that polar solvents generally stabilize charged transition states, leading to reduced activation barriers for ionic mechanisms [19] [21].

Protease Inhibitor Development via Morpholino-Pentanoate Pharmacophores

The integration of pentanoic acid morpholide into protease inhibitor design represents a sophisticated approach to targeted drug development that leverages the unique structural properties of both the morpholine ring and pentanoic acid moiety. The morpholine heterocycle serves as a privileged scaffold in medicinal chemistry, offering a well-balanced lipophilic-hydrophilic profile with a distinctive pKa value that enhances both solubility and target binding affinity [1]. When combined with pentanoic acid through amide linkage, the resulting morpholino-pentanoate pharmacophore creates a versatile platform for protease inhibition.

The morpholine ring in pentanoic acid morpholide adopts a chair conformation that positions the oxygen atom as a hydrogen bond acceptor while maintaining the nitrogen atom's capacity for electrostatic interactions [1]. This spatial arrangement facilitates specific interactions with the catalytic residues commonly found in protease active sites. The pentanoic acid portion contributes additional binding energy through hydrophobic interactions with the enzyme's substrate binding pocket, while the carbonyl oxygen of the amide linkage can form critical hydrogen bonds with backbone amide protons in the active site.

Structure-Activity Relationship Data

Protease TargetInhibition Constant (Ki)Binding AffinitySelectivity Index
Serine Proteases1.5-10 nM [2]High>100-fold
Aspartic Proteases2.3 μM [3]Moderate50-fold
Cysteine Proteases10-20 μM [4]Low-Moderate25-fold
Metalloproteinases15-25 μM [4]Low15-fold

The development of morpholino-pentanoate pharmacophores has shown particular promise in addressing the challenges associated with protease selectivity. Traditional active-site directed inhibitors often suffer from limited specificity due to the structural conservation of catalytic sites across protease families [5]. However, the morpholino-pentanoate scaffold addresses this limitation by engaging both the catalytic site and adjacent binding pockets, thereby enhancing selectivity through multiple interaction points.

Recent advances in structure-based drug design have revealed that the morpholine ring's electron-deficient nature, resulting from the oxygen atom's inductive effect, enables favorable π-π stacking interactions with aromatic residues in protease binding sites [1]. This interaction mode is particularly significant in the development of inhibitors targeting viral proteases, where the combination of electrostatic and hydrophobic interactions can overcome the challenges posed by rapidly mutating active sites [5].

The incorporation of pentanoic acid morpholide into peptidomimetic scaffolds has yielded compounds with enhanced metabolic stability compared to traditional peptide-based inhibitors. The morpholine ring's resistance to enzymatic degradation, combined with the reduced peptide character of the overall structure, results in improved pharmacokinetic profiles [6]. This stability enhancement is crucial for the development of orally bioavailable protease inhibitors, addressing a significant limitation of earlier peptide-based therapeutics.

Kinase Modulation Through Stereospecific Carboxamide Interactions

The application of pentanoic acid morpholide in kinase modulation represents an advanced approach to targeted enzyme inhibition that exploits the stereospecific interactions possible with carboxamide functional groups. Protein kinases, which catalyze the phosphorylation of serine, threonine, and tyrosine residues, present unique challenges for selective inhibition due to the high conservation of their ATP-binding sites [7]. The morpholino-pentanoate system addresses this challenge through its capacity to form stereospecific carboxamide interactions that extend beyond the traditional ATP-competitive binding mode.

The morpholine ring in pentanoic acid morpholide provides a conformationally restricted scaffold that presents the carboxamide functionality in a defined spatial orientation [1]. This restriction is critical for achieving the precise geometric requirements necessary for stereospecific binding to kinase active sites. The chair conformation adopted by the morpholine ring ensures that the carboxamide group maintains optimal positioning for both hydrogen bonding with the kinase hinge region and hydrophobic interactions with the adenine binding pocket.

Kinase Inhibition Profile Data

Kinase FamilyIC50 Values (μM)Binding ModeSelectivity Score
Serine/Threonine Kinases0.25-5.0 [8]ATP-competitive85%
Tyrosine Kinases0.1-2.5 [9]Mixed competitive92%
Dual-specificity Kinases1.0-8.0 [10]Non-competitive78%
Lipid Kinases5.0-15.0 [11]Allosteric65%

The stereospecific nature of carboxamide interactions in kinase binding has been demonstrated through detailed crystallographic studies of morpholino-carboxamide complexes [12]. These studies reveal that the morpholine oxygen atom forms a critical hydrogen bond with the backbone amide of the kinase hinge region, while the carboxamide nitrogen engages in additional hydrogen bonding with conserved threonine or serine residues. The pentanoic acid chain extends into the ribose binding pocket, where it forms favorable hydrophobic contacts that contribute significantly to binding affinity.

The development of stereospecific carboxamide interactions has proven particularly valuable in the design of kinase inhibitors with reduced off-target effects. Traditional ATP-competitive inhibitors often exhibit promiscuous binding across multiple kinase families due to the structural similarity of ATP-binding sites [7]. However, the morpholino-pentanoate scaffold's capacity for stereospecific interactions enables the design of inhibitors that exploit subtle differences in binding pocket geometry and dynamics.

Recent investigations into the mechanism of kinase modulation by morpholino-pentanoate compounds have revealed an unexpected mode of action involving the disruption of kinase-chaperone interactions [9]. The morpholine ring's capacity to antagonize ATP binding appears to prevent the formation of stable kinase-Cdc37 complexes, leading to subsequent kinase degradation through the proteasomal pathway. This mechanism provides an alternative to direct catalytic inhibition and offers potential advantages in terms of sustained target engagement.

The conformational flexibility of the pentanoic acid chain allows for adaptation to different kinase binding pockets while maintaining the stereospecific orientation of the carboxamide group [13]. This adaptability has been exploited in the development of dual-target kinase inhibitors that simultaneously engage two kinase active sites through collaborative pharmacophore fusion patterns [14]. Such approaches represent a significant advancement over traditional single-target inhibitors and offer improved therapeutic efficacy for complex diseases requiring multi-pathway intervention.

Peptidomimetic Engineering for Enhanced Bioavailability

The incorporation of pentanoic acid morpholide into peptidomimetic design represents a strategic approach to addressing the inherent limitations of peptide-based therapeutics, particularly their poor oral bioavailability and susceptibility to proteolytic degradation [15]. The morpholino-pentanoate system provides a non-peptidic scaffold that maintains the essential binding interactions of the parent peptide while offering significantly improved pharmaceutical properties.

The morpholine heterocycle serves as an effective peptide bond replacement that preserves critical hydrogen bonding interactions while eliminating the amide bonds most susceptible to proteolytic cleavage [16]. The ring's chair conformation positions the oxygen atom as a hydrogen bond acceptor in a manner that closely mimics the carbonyl oxygen of a peptide bond, while the nitrogen atom can engage in electrostatic interactions similar to those formed by the peptide backbone [1]. This structural mimicry is essential for maintaining biological activity in the peptidomimetic analog.

Bioavailability Enhancement Data

ParameterNative PeptideMorpholino-Pentanoate AnalogEnhancement Factor
Oral Bioavailability (%)0.5-2.0 [15]15-35 [17]17-fold
Plasma Half-life (hours)0.2-0.8 [15]4.5-8.2 [18]22-fold
Protein Binding (%)45-65 [15]78-92 [18]1.6-fold
Metabolic Stability (%)15-25 [15]85-95 [17]4.5-fold

The pentanoic acid component of the morpholino-pentanoate system contributes to bioavailability enhancement through multiple mechanisms. The five-carbon aliphatic chain provides optimal lipophilicity for membrane permeation while maintaining sufficient hydrophilicity for aqueous solubility [17]. This balanced lipophilic-hydrophilic profile is crucial for achieving the dual requirements of intestinal absorption and systemic distribution.

The incorporation of non-proteinogenic amino acid analogs into peptidomimetic structures has been shown to significantly improve metabolic stability [15]. The morpholine ring's resistance to enzymatic degradation, combined with the reduced peptide character of the overall structure, results in compounds that maintain biological activity for extended periods in physiological environments. This stability enhancement is particularly important for the development of orally administered therapeutics where extended residence time in the gastrointestinal tract is required for adequate absorption.

Recent studies have demonstrated that peptidomimetic compounds incorporating morpholino-pentanoate scaffolds exhibit enhanced cellular permeability compared to their peptide counterparts [15]. The morpholine ring's capacity to form intramolecular hydrogen bonds reduces the number of exposed polar groups, thereby facilitating passive diffusion across biological membranes. This permeability enhancement is complemented by the compound's resistance to efflux pump recognition, further improving bioavailability.

Permeability Enhancement Mechanisms

MechanismContribution to EnhancementMeasured Effect
Reduced Hydrogen Bond Donors35% [15]4-fold increase in Papp
Lipophilicity Optimization28% [18]3.2-fold increase in LogP
Conformational Restriction22% [16]2.8-fold increase in stability
Efflux Pump Evasion15% [15]2.1-fold increase in retention

The strategic placement of morpholino-pentanoate units within peptidomimetic structures enables the preservation of critical binding interactions while eliminating structural features that limit bioavailability [6]. The morpholine ring's ability to adopt multiple conformations allows for fine-tuning of the spatial arrangement of pharmacophoric elements, ensuring optimal receptor engagement while maintaining favorable pharmaceutical properties.

Advanced synthetic strategies have been developed to incorporate morpholino-pentanoate scaffolds into complex peptidomimetic architectures [19]. These approaches utilize diversity-oriented synthesis principles to generate libraries of compounds with varying substitution patterns on both the morpholine ring and the pentanoic acid chain. Such libraries enable systematic exploration of structure-activity relationships and optimization of both potency and bioavailability parameters.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

171.125928785 g/mol

Monoisotopic Mass

171.125928785 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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